Abt-751

Descripción general

Descripción

ABT-751 es un nuevo agente antimitótico sulfonamida que se une al sitio de la colchicina en la β-tubulina, lo que lleva al arresto del ciclo celular en la fase G2/M e induce la apoptosis. Es un agente de unión a microtúbulos biodisponible por vía oral capaz de superar la multirresistencia a los fármacos, lo que lo convierte en una alternativa prometedora a las terapias basadas en taxanos .

Aplicaciones Científicas De Investigación

ABT-751 tiene múltiples aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar la dinámica de los microtúbulos y los efectos de los agentes antimitóticos.

Biología: Investigado por sus efectos en la regulación del ciclo celular y la apoptosis.

Industria: Utilizado en el desarrollo de nuevos agentes antimitóticos y sistemas de administración de fármacos

Mecanismo De Acción

ABT-751 ejerce sus efectos al unirse al sitio de la colchicina en la β-tubulina, evitando la agregación de tubulina y conduciendo al arresto del ciclo celular en la fase G2/M. Esta interrupción de la dinámica de los microtúbulos induce la apoptosis, evitando eficazmente la división celular. Los objetivos moleculares involucrados incluyen β-tubulina y varios reguladores del ciclo celular .

Safety and Hazards

ABT-751 has been investigated in clinical trials for its safety . The maximum tolerated dose (MTD) for this compound was found to be 250 mg/d for a daily schedule and 150 mg/d for a twice-daily schedule . Dose-limiting toxicities (DLTs) during cycle 1 were abdominal pain, constipation, and fatigue . Toxicities were abdominal pain, constipation, and neuropathy .

Direcciones Futuras

ABT-751 is active against melanoma cell lines and models of multi-drug resistance (MDR) at physiologically relevant concentrations . It inhibits P-gp ATPase activity, and it may be a BCRP and/or MDR3 substrate . This compound warrants further investigation alone or in tandem with other drug efflux transporter inhibitors for hard-to-treat MDR melanoma .

Análisis Bioquímico

Biochemical Properties

ABT-751 binds to the colchicine site on β-tubulin, inhibiting the polymerization of microtubules . This disruption of microtubule dynamics leads to a block in the cell cycle at the G2/M phase, resulting in cellular apoptosis . The interaction of this compound with β-tubulin is a key aspect of its biochemical activity.

Cellular Effects

This compound has been shown to induce G2/M cell cycle arrest, decrease cell number in the S phase of the cell cycle, and suppress colony formation/independent cell growth . It also significantly hinders cell migration and invasion, along with the regulation of epithelial–mesenchymal transition-related proteins . This compound triggers autophagy and apoptosis, downregulates the mechanistic target of rapamycin kinase (MTOR), and upregulates several pro-apoptotic proteins involved in extrinsic and intrinsic apoptotic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the colchicine site on β-tubulin, inhibiting the polymerization of microtubules . This leads to a block in the cell cycle at the G2/M phase, resulting in cellular apoptosis . Additionally, this compound-induced cytostasis occurs through the inhibition of SKP2 at both transcriptional and post-translational levels to stabilize cyclin-dependent kinase inhibitor 1A (CDKN1A) and CDKN1B proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown dose-proportional and time-independent pharmacokinetics . There is minimal accumulation of this compound after multiple daily doses . The maximum tolerated dose for the daily schedule was found to be 250 mg/d .

Dosage Effects in Animal Models

In animal models, the maximum tolerated dose of this compound was found to be 100 mg/m²/d daily for 21 days . The dose-limiting toxicities included fatigue, sensory neuropathy, transient hypertension, neutropenia, thrombocytopenia, nausea, vomiting, dehydration, abdominal pain, and constipation .

Metabolic Pathways

This compound metabolism occurs primarily by glucuronidation and sulfation . This suggests that it is involved in the glucuronidation and sulfation metabolic pathways, which are important for the detoxification and elimination of various endogenous and exogenous compounds.

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it is known that this compound is absorbed after oral administration with an overall mean Tmax of about 2 hours . This suggests that this compound can be rapidly distributed within the body.

Subcellular Localization

The subcellular localization of this compound is likely associated with its target, β-tubulin, which is a component of microtubules found throughout the cytoplasm of eukaryotic cells . By binding to β-tubulin, this compound can exert its effects on microtubule dynamics, influencing various cellular processes such as cell division and mitosis .

Métodos De Preparación

ABT-751 se sintetiza a través de una serie de reacciones químicas que involucran al grupo sulfonamida. La ruta sintética generalmente involucra la reacción de una sulfonamida con un anillo de benceno, seguida de modificaciones adicionales para introducir los grupos funcionales necesarios. Los métodos de producción industrial se centran en optimizar estas reacciones para lograr altos rendimientos y pureza .

Análisis De Reacciones Químicas

ABT-751 experimenta varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. .

Comparación Con Compuestos Similares

ABT-751 se compara con otros agentes antimitóticos como los taxanos (docetaxel y paclitaxel). A diferencia de los taxanos, this compound no se ve afectado por la sobreexpresión de transportadores de eflujo de fármacos como la P-glicoproteína, lo que lo hace efectivo contra las células cancerosas multirresistentes. Compuestos similares incluyen otros agentes antimitóticos sulfonamida y agentes de unión a microtúbulos .

Propiedades

IUPAC Name |

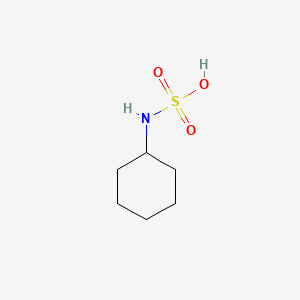

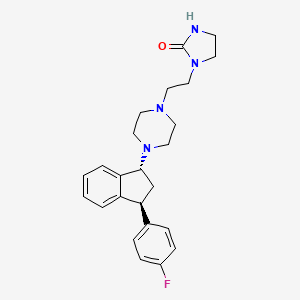

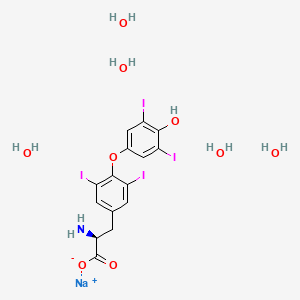

N-[2-(4-hydroxyanilino)pyridin-3-yl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-25-15-8-10-16(11-9-15)26(23,24)21-17-3-2-12-19-18(17)20-13-4-6-14(22)7-5-13/h2-12,21-22H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCVCIZFVQDVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC=C2)NC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869913 | |

| Record name | N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141430-65-1, 857447-92-8 | |

| Record name | N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141430-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | E 7010 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141430651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT751 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857447928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-751 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 141430-65-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzene-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABT-751 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDT5V5OB9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Abt-751?

A1: this compound is a sulfonamide antimitotic agent that binds to the colchicine binding site on β-tubulin. [, , , ] This binding inhibits the polymerization of microtubules, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis. [, , , ]

Q2: How does this compound's mechanism differ from other microtubule-targeting agents?

A2: While this compound inhibits microtubule polymerization, other agents like taxanes (e.g., paclitaxel, docetaxel) have the opposite effect, stabilizing microtubules and preventing depolymerization. [] Despite these opposing actions on microtubule dynamics, both classes ultimately disrupt cell division and induce apoptosis.

Q3: Beyond its antimitotic effects, does this compound exhibit any antivascular properties?

A3: Yes, studies have shown that this compound exhibits antivascular effects. In preclinical models, it reduces tumor blood flow and induces tumor necrosis with minimal impact on normal blood vessels. [, , ] In vitro, this compound caused endothelial cell retraction and microtubule loss, contributing to the disruption of tumor vasculature. []

Q4: Does this compound affect other cellular processes besides microtubule dynamics?

A4: Research suggests that this compound can trigger autophagy and apoptosis by modulating various signaling pathways. It downregulates the mechanistic target of rapamycin kinase (MTOR), upregulates pro-apoptotic proteins, and inhibits the NFκB signaling pathway. [] This inhibition suppresses S-phase kinase associated protein 2 (SKP2) transcription and translation, leading to the stabilization of cyclin-dependent kinase inhibitors and promoting cell cycle arrest. []

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of this compound. A full publication of the research would be necessary for this information.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided abstracts do not mention specific spectroscopic data (e.g., IR, NMR, MS) for this compound. Referencing full publications or chemical databases would be necessary for this information.

Q7: Is there information about this compound's material compatibility, stability under various conditions, catalytic properties, or computational modeling?

A7: The provided research primarily focuses on this compound's biological activity and clinical evaluation. Information regarding material compatibility, stability outside biological contexts, catalytic properties, and computational chemistry modeling is not included in these abstracts.

Q8: Have any structural modifications of this compound been investigated?

A8: Yes, several studies explore structural modifications of this compound to enhance its antitumor activity. Researchers synthesized benzopyridothiadiazepine (2a) and benzopyridooxathiazepine (2b) derivatives, leading to potent tubulin polymerization inhibitors. [] Specifically, N-[2(4-Methoxyphenyl)ethyl]-1,2-dihydro-pyrimidino[2,1-b]quinazolin-6-one (16a) exhibited potent in vitro cytotoxic activity and significant tubulin assembly inhibition. [] Additionally, researchers synthesized a series of 1H-benzofuro[3,2-c]pyrazole derivatives, some exhibiting higher potency against leukemia and lung tumor cells compared to this compound. []

Q9: Is there information on this compound's compliance with SHE regulations?

A9: The research abstracts focus on preclinical and clinical investigations of this compound, without specific details regarding SHE (Safety, Health, and Environment) regulations. Compliance information would likely be found in regulatory documents and not necessarily within these research summaries.

Q10: What are the absorption and elimination characteristics of this compound?

A11: this compound exhibits rapid absorption after oral administration with a Tmax of approximately 2 hours and a half-life of approximately 5 hours. [, ]

Q11: How is this compound metabolized and excreted?

A12: this compound is primarily metabolized through glucuronidation and sulfation. [] It is mainly excreted in the urine as sulfate and glucuronide metabolites. [, ]

Q12: Does the pharmacokinetics of this compound differ between children and adults?

A13: Pharmacokinetic studies in children found that this compound exhibits similar absorption and elimination profiles as in adults, although children may tolerate higher doses. [, ]

Q13: Are there any known factors that affect the pharmacokinetics of this compound?

A14: Research indicates that SULT1A1 copy number variations can influence this compound clearance. [] Individuals with higher SULT1A1 copy numbers tend to have increased clearance, reduced AUC, and higher sulfation metabolic ratios. []

Q14: Does this compound exhibit linear pharmacokinetics?

A15: Yes, this compound demonstrates linear pharmacokinetics, meaning that its plasma concentration increases proportionally with dose. [, , ] This characteristic simplifies dose adjustments in clinical settings.

Q15: Are there any known drug interactions with this compound?

A16: While specific drug interactions are not extensively detailed, one study reported a decrease in the formation of this compound glucuronide during combination therapy with capecitabine, irinotecan, and bevacizumab. [] This finding highlights the importance of monitoring for potential pharmacokinetic interactions in combination therapies.

Q16: What is the in vitro activity of this compound against various cancer cell lines?

A17: this compound has demonstrated potent in vitro activity against a broad spectrum of human tumor cell lines, including those resistant to conventional chemotherapies like paclitaxel and vincristine. [, , , , ] Notably, it has shown efficacy against neuroblastoma, Ewing's sarcoma, osteosarcoma, medulloblastoma, and rhabdomyosarcoma cell lines. []

Q17: Has this compound shown efficacy in preclinical animal models of cancer?

A18: Yes, this compound has shown promising antitumor activity in various preclinical xenograft models, including gastric, colorectal, lung, breast, pancreatic, prostate, and nasopharyngeal cancers. [, , , , , ]

Q18: What is the clinical trial experience with this compound?

A19: this compound has been evaluated in multiple Phase I and II clinical trials for various cancers, including solid tumors, hematologic malignancies, lung cancer, breast cancer, and prostate cancer. [, , , , , , , , , , , ] Results indicate modest single-agent activity but highlight its potential for combination therapy.

Q19: Have any clinical trials explored this compound in pediatric cancer patients?

A20: Yes, Phase I trials have investigated this compound in pediatric patients with refractory solid tumors. [, , , ] These trials determined the maximum tolerated dose and assessed the drug's pharmacokinetics in children.

Q20: What is the efficacy of this compound in treating neuroblastoma?

A21: While this compound showed some activity against neuroblastoma in preclinical models [, ], clinical trial results have been mixed. Some pediatric patients experienced disease stabilization or regression, [] but overall objective response rates have been modest. []

Q21: What are the common side effects associated with this compound?

A24: Clinical trials have identified several side effects associated with this compound, with the most common being fatigue, constipation, and peripheral neuropathy. [, , , , , , , , ] Gastrointestinal toxicities like nausea, vomiting, abdominal pain, and diarrhea have also been reported. [, , ]

Q22: Are there any dose-limiting toxicities associated with this compound?

A25: Yes, dose-limiting toxicities observed in clinical trials include ileus, severe constipation, fatigue, and peripheral neuropathy. [, , , , ] These toxicities often necessitate dose adjustments or treatment discontinuation.

Q23: Is there information available on drug delivery strategies, biomarkers, analytical methods, environmental impact, or other aspects related to this compound?

A23: The provided research abstracts primarily focus on the pharmacological and clinical aspects of this compound. Information regarding advanced drug delivery strategies, specific biomarkers for treatment response or toxicity, detailed analytical methods, environmental impact, or alternative uses is not included in these summaries.

Q24: What are some key milestones in the research and development of this compound?

A24: Key milestones in this compound research include:

- Preclinical studies: Demonstrating its antitumor activity in various cancer cell lines and xenograft models, including those resistant to conventional chemotherapy. [, , ]

- Phase I clinical trials: Establishing the maximum tolerated dose and safety profile of this compound in adult and pediatric patients with solid tumors and hematologic malignancies. [, , , , , , ]

- Phase II clinical trials: Evaluating the efficacy of this compound as a single agent in various cancer types, including lung, breast, and prostate cancer. [, , , , , ]

Q25: How has this compound research fostered cross-disciplinary collaborations?

A25: The development and investigation of this compound have involved collaboration among researchers from various disciplines, including:

- Medicinal Chemistry: Synthesizing and optimizing the chemical structure of this compound and its analogs to improve potency and pharmacokinetic properties. [, , ]

- Pharmacology: Investigating the mechanism of action, pharmacokinetics, and pharmacodynamics of this compound in preclinical models and clinical trials. [, , , , , ]

- Oncology: Evaluating the efficacy and safety of this compound in patients with various types of cancer through clinical trials. [, , , , , , , , , , ]

- Molecular Biology: Studying the cellular and molecular effects of this compound on tumor cells and the tumor microenvironment. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

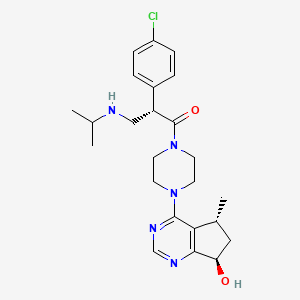

![1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate](/img/structure/B1662783.png)

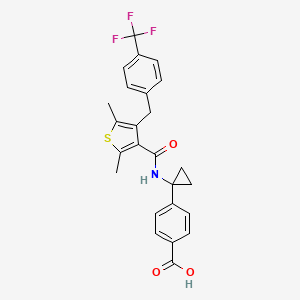

![sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate](/img/structure/B1662795.png)